Physicochemical Properties of Calcifediol Monohydrate for Formulation
Physicochemical Properties of Calcifediol Monohydrate for Formulation
Executive Summary: The Prohormone Advantage
Calcifediol (25-hydroxyvitamin D3) represents a pivotal shift in vitamin D therapy.[1][2] Unlike cholecalciferol (Vitamin D3), which requires hepatic hydroxylation, calcifediol is the direct precursor to the active hormone calcitriol.[3][4][5] This bypasses the variable hepatic 25-hydroxylase (CYP2R1) activity, offering a more predictable and rapid correction of serum 25(OH)D levels in patients with Chronic Kidney Disease (CKD) and malabsorption syndromes.[1]
However, formulating Calcifediol Monohydrate presents distinct challenges compared to its parent molecule. Its intermediate polarity (more polar than D3, yet still lipophilic), sensitivity to reversible thermal isomerization, and specific hydration state require a precision-engineered formulation strategy.[1] This guide dissects the physicochemical architecture of the monohydrate form to enable robust drug product development.
Molecular Blueprint & Solid-State Identity[1][2]
The monohydrate form is the preferred solid-state form for pharmaceutical handling due to its defined crystal lattice, which offers better stability than the amorphous or hygroscopic anhydrous forms under ambient conditions.[1]
Table 1: Core Chemical Identity
| Property | Specification | Technical Note |
| Chemical Name | Calcifediol Monohydrate | 25-hydroxycholecalciferol monohydrate |
| CAS Registry | 63283-36-3 | Distinct from anhydrous (19356-17-3) |
| Molecular Formula | Stoichiometric hydrate (1:[1][2][6]1) | |
| Molecular Weight | 418.65 g/mol | Includes water mass (Anhydrous: 400.[1]64) |
| Appearance | White to almost white crystals | Crystalline powder |
| Melting Point | 98°C – 100°C | Significantly higher than Vitamin D3 (~84°C) due to H-bonding from the 25-OH group.[1][2] |
| Water Content | 3.0% – 5.5% w/w | Theoretical monohydrate is ~4.3%.[1] Values outside this range indicate lattice collapse or surface moisture.[1] |
Physicochemical Profiling
Solubility Landscape
Calcifediol occupies a "solubility valley."[1] It is too lipophilic for aqueous buffers but significantly less lipophilic than Vitamin D3, altering its interaction with lipid-based excipients.[1][2]
BCS Classification: Class IV (Borderline Class II) [2]
-
Permeability: Moderate to High (Lipophilic).[1]
-
Formulation Implication: Requires solubilization (SEDDS/SMEDDS) or lipid-matrix systems to ensure bioavailability.[1][2]
Table 2: Solubility Profile (at 25°C)
| Solvent System | Solubility Status | Concentration Estimate | Formulation Utility |
| Water | Practically Insoluble | < 0.01 mg/mL | Non-viable for aqueous solutions.[1][2] |
| Ethanol (96%) | Freely Soluble | > 40 mg/mL | Excellent co-solvent for softgel fills.[1] |
| MCT Oil (Miglyol) | Soluble | ~10–20 mg/mL | Primary carrier for softgels.[1] |
| DMSO | Soluble | > 13 mg/mL | Analytical stock preparation only.[1] |
| Chloroform | Soluble | High | Reference standard preparation.[1][2] |
Partition Coefficient (LogP)
-
Experimental LogP: ~5.5 – 6.0
-
Significance: The addition of the 25-hydroxyl group reduces the LogP compared to Vitamin D3 (LogP ~8.8). This reduction makes calcifediol slightly more mobile in hydrophilic matrices but still necessitates a lipid-rich environment to prevent precipitation in the GI tract.[1]
Stability & Degradation Pathways
The stability of calcifediol monohydrate is the critical quality attribute (CQA) driving process design. It is susceptible to three primary degradation vectors: Oxidation , Photo-degradation , and Thermal Isomerization .[1][2]
The "Impurity 1" Phenomenon (Thermal Isomerization)
Unlike simple hydrolysis, calcifediol undergoes a reversible sigmatropic rearrangement upon heating.
-
Mechanism: The triene system isomerizes to form Pre-calcifediol (25-hydroxyprevitamin D3) .[1][2]
-
Trigger: Temperatures > 40°C.
-
Control: This reaction is reversible.[1][2] Cooling can revert the pre-isomer back to calcifediol, but equilibrium must be monitored during heated compounding steps (e.g., dissolving in hot wax).
Oxidative & Photo-Degradation[1][2]
-
Oxidation: Attacks the conjugated triene system.[1]
-
Light: Irreversible conversion to suprasterols, tachysterol, and lumisterol.
-
Mitigation: Amber glassware and yellow/opaque capsule shells.[1]
-
Figure 1: Primary degradation pathways of Calcifediol. Note the reversibility of the thermal isomer (Impurity 1).
Formulation Engineering Strategy
Formulators must choose between Immediate Release (IR) for rapid correction and Extended Release (ER) to mimic physiological production and avoid CYP24A1 upregulation.[1]
Immediate Release (Softgel)[1]
-
Vehicle: Medium Chain Triglycerides (MCT) or Corn Oil.[1]
-
Solubilizer: Ethanol (small %) or surfactant (Polysorbate 20) may be added to ensure content uniformity, though oil solubility is generally sufficient for low doses (e.g., 266 µg).
Extended Release (The Rayaldee® Approach)
To treat secondary hyperparathyroidism (SHPT) in CKD, avoiding the "surge" of calcifediol is crucial.
-
Key Excipients:
-
Mechanism: The waxy matrix erodes slowly in the GI tract, releasing calcifediol at a rate that saturates the uptake transporters without overwhelming the liver's enzymes.
Figure 2: Decision tree for formulation development based on therapeutic indication.
Analytical Methodologies
Validating the potency and purity of calcifediol requires separating the cis-isomer (active) from the pre-isomer (thermal impurity) and trans-isomers (light impurities).[1][2]
Protocol 1: Stability-Indicating HPLC Method
-
Principle: Reversed-Phase Chromatography (RP-HPLC) with UV detection.[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Acetonitrile : Water (90:10 v/v) or Methanol : Water gradient.[1]
-
Note: High organic content is needed due to lipophilicity.[1]
-
-
Wavelength: 265 nm (Lambda max for the triene system).
-
Temperature: 25°C (Strict control required to prevent on-column isomerization).
-
Sample Diluent: Ethanol or Methanol (Do not use water).[1]
Protocol 2: Forced Degradation (Stress Testing)
To validate the method, subject the API to:
-
Acid/Base: 0.1N HCl / 0.1N NaOH for 4 hours (Check for cleavage).
-
Oxidation: 3%
for 2 hours (Check for triene loss). -
Heat: 60°C for 24 hours (Confirm formation of Pre-calcifediol peak).
-
Light: 1.2 million lux-hours (Confirm formation of Tachysterol).[1][2]
References
-
European Food Safety Authority (EFSA). (2021).[1] Safety of calcidiol monohydrate produced by chemical synthesis as a novel food pursuant to Regulation (EU) 2015/2283.[1] EFSA Journal.[1] Link
-
ChemicalBook. (2024).[1] Calcifediol Monohydrate Properties and Safety. Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6441383, Calcifediol monohydrate. Link
-
U.S. Food and Drug Administration (FDA). (2016).[1] Rayaldee (calcifediol) Extended Release Capsules Prescribing Information. Link
-
MedChemExpress. (2024).[1] Calcifediol monohydrate Datasheet and Stability. Link
-
BenchChem. (2025).[1] Forced Degradation Studies of Calcifediol and the Formation of Impurity 1. Link
Sources
- 1. 25-Hydroxyvitamin D3 | C27H44O2 | CID 5283731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calcifediol Monohydrate | LGC Standards [lgcstandards.com]
- 3. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcifediol high-strength formulation for vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcifediol Monohydrate | 63283-36-3 [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
